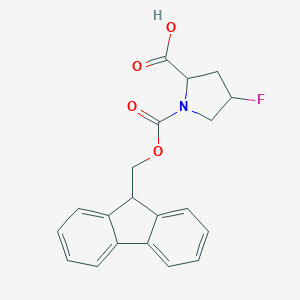

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Description

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative extensively used in peptide synthesis and medicinal chemistry. Key features include:

- Stereochemistry: The (2S,4R) configuration defines its three-dimensional conformation, influencing interactions with biological targets .

- Protecting Group: The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group provides stability under basic conditions and is cleaved under mild basic conditions (e.g., piperidine) .

- Fluorine Substituent: The 4-fluoro group enhances metabolic stability and modulates electronic properties, making it valuable in drug design .

- Applications: Used in synthesizing protease inhibitors (e.g., caseinolytic protease probes) and as a building block in bioactive peptides .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEQUGHYFSTTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405731 | |

| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-20-0 | |

| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The compound is a derivative of proline, a proteinogenic amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is base-labile, meaning it can be removed under basic conditions. This property is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed to allow the next amino acid to be added to the growing peptide chain.

Biological Activity

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunotherapy. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino groups. Its molecular formula is , with a molecular weight of 355.36 g/mol. The presence of the fluorine atom in the pyrrolidine ring is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.36 g/mol |

| CAS Number | Not specified |

| Boiling Point | Not available |

| Purity | Varies based on synthesis |

Biological Pathways

The compound's biological activity is primarily linked to its ability to inhibit specific protein interactions critical in cancer progression, notably the PD-1/PD-L1 pathway. This pathway is pivotal in immune evasion by tumors, making it a prime target for therapeutic intervention.

- PD-L1 Inhibition : Research indicates that this compound can disrupt the binding between PD-1 and PD-L1, effectively enhancing T-cell responses against tumors. This was demonstrated through high-throughput screening assays and computational docking studies that revealed strong binding affinities to PD-L1.

- Collagen Biosynthesis Inhibition : Another significant finding suggests that the compound inhibits collagen biosynthesis, which is crucial in tumor microenvironment remodeling and metastasis. This inhibition could have implications for reducing tumor growth and spread.

In Vitro and In Vivo Studies

In vitro assays have confirmed the compound's efficacy in disrupting PD-1/PD-L1 interactions at low nanomolar concentrations. Additionally, in vivo studies using murine models have shown promising results in tumor regression when treated with this compound.

Case Study 1: PD-L1 Antagonism

A study published in Nature Communications investigated novel PD-L1 inhibitors, including derivatives similar to this compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, demonstrating their potential as effective immunotherapeutic agents .

Case Study 2: Collagen Inhibition

In another study focused on fibrosis-related conditions, this compound was shown to inhibit collagen production in fibroblast cell lines. This effect was attributed to the downregulation of TGF-beta signaling pathways, which are crucial for collagen synthesis .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| This compound | PD-L1 inhibition; collagen biosynthesis inhibition | Low nanomolar |

| BMS1166 | PD-L1 inhibition | Low nanomolar |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid | Similar PD-L1 targeting | Moderate nanomolar |

Scientific Research Applications

Cancer Therapy

Recent studies have demonstrated that compounds containing the fluoropyrrolidine moiety exhibit significant anticancer properties. For instance, derivatives similar to (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit fibroblast activation protein (FAP), which is overexpressed in various tumors. The compound SB03045, which incorporates a similar fluoropyrrolidine structure, showed promising results in tumor uptake and specificity, suggesting that modifications to the pyrrolidine framework can enhance therapeutic efficacy against cancer .

Inhibition of Parasitic Infections

Another significant application of this compound is its role as an inhibitor of Toxoplasma gondii, a parasite responsible for toxoplasmosis. A new series of bicyclic pyrrolidine inhibitors targeting the enzyme phenylalanyl-tRNA synthetase have shown efficacy in inhibiting parasite growth. These inhibitors demonstrated high concentrations in the brain when administered orally to mice, indicating their potential for treating central nervous system infections caused by Toxoplasma .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various fluorinated pyrrolidine derivatives, including those based on this compound. These derivatives were shown to possess potent inhibitory activity against FAP, with IC50 values indicating their effectiveness in reducing tumor proliferation .

Case Study 2: Toxoplasmosis Treatment

Research focusing on the pharmacokinetics of bicyclic pyrrolidine inhibitors revealed that compounds derived from the (2S,4R)-fluoropyrrolidine scaffold achieved brain concentrations significantly exceeding the effective concentration required for therapeutic action. This suggests that such compounds could offer new avenues for treating parasitic infections that affect the brain .

Data Tables

Comparison with Similar Compounds

Structural Analogues with Varied 4-Position Substituents

Substituents at the 4-position of the pyrrolidine ring significantly alter physicochemical and biological properties.

Key Observations :

- Electronic Effects : Fluorine and difluoromethoxy groups increase electronegativity, enhancing resistance to oxidative metabolism compared to methyl or benzyloxy groups .

- Steric Impact : Bulky substituents (e.g., benzyloxy) introduce steric hindrance, affecting peptide backbone conformation and aggregation .

- Synthetic Utility : Allyloxy and methyl derivatives are synthesized with high yields (>80%), suggesting efficient protocols for these analogues .

Enantiomeric and Diastereomeric Forms

Stereochemistry critically influences biological activity and synthetic applications.

Key Observations :

Preparation Methods

Mitsunobu Inversion of C-4 Configuration

The synthesis commences with Boc-4(R)-Hyp-OH (1a ), which undergoes Mitsunobu reaction conditions (diisopropyl azodicarboxylate, triphenylphosphine, and 4-nitrobenzoic acid) to invert the C-4 stereochemistry. This step yields Boc-4(S)-Hyp-ONb (2 ) with 78% efficiency. Subsequent hydrolysis of the nitrobenzoate ester under basic conditions affords Boc-4(S)-Hyp-OH (3 ), preserving the C-2 stereochemistry.

Fluorination with Morpholinosulfur Trifluoride

The hydroxyl group of 3 is activated as a leaving group using morpholinosulfur trifluoride (MorF), a less hazardous alternative to diethylaminosulfur trifluoride (DAST). Fluorination proceeds via an S_N2 mechanism, inverting the C-4 configuration to yield Boc-4(R)-fluoroproline (4 ) in 79–94% yield. X-ray crystallography confirms the (2S,4R) configuration.

Fmoc Protection

Deprotection of the Boc group with trifluoroacetic acid (TFA) exposes the primary amine, which is subsequently protected with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a dioxane/water mixture. This step furnishes Fmoc-4(R)-fluoroproline (5 ) with >90% purity after column chromatography.

Table 1. Key Parameters for Mitsunobu-Fluorination Synthesis

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Mitsunobu inversion | DIAD, PPh3, 4-nitrobenzoic acid, THF | 78 | 4(R) → 4(S) |

| Fluorination | MorF, CH2Cl2, −20°C to rt | 79–94 | 4(S) → 4(R) |

| Fmoc protection | Fmoc-OSu, K2CO3, dioxane/H2O | 85–90 | Retention of (2S,4R) |

Triflate Displacement Route

Triflate Formation and Fluoride Substitution

Boc-4(S)-Hyp-OH (3 ) is treated with trifluoromethanesulfonic anhydride to generate the corresponding triflate (6 ). Displacement with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) proceeds via an S_N2 mechanism, yielding Boc-4(R)-fluoroproline (4 ) in 65–70% yield. While this method avoids sulfur-based fluorinating agents, the lower yield compared to MorF-mediated fluorination limits its industrial applicability.

Comparative Analysis of Fluorination Methods

-

MorF Advantages : Higher yields (79–94%), reduced side reactions.

-

TBAF Advantages : Avoids hazardous fluorinating agents, suitable for small-scale synthesis.

Proline Editing on Solid Phase

For peptide synthesis applications, Fmoc-4(R)-fluoroproline can be introduced via "proline editing" on resin-bound peptides. Hyp residues are first incorporated using Fmoc-Hyp-OH, followed by trityl protection of the hydroxyl group. Selective deprotection with 2% TFA liberates the hydroxyl group, which is fluorinated on-resin using MorF. This approach bypasses solution-phase synthesis challenges but requires specialized instrumentation.

Characterization and Quality Control

Chiral HPLC Analysis

Chiral stationary phases (e.g., Chirobiotic T) resolve (2S,4R) and (2S,4S) diastereomers, confirming enantiomeric excess >98%.

Q & A

Q. Basic

- HPLC: Use a reversed-phase C18 column with UV detection at 265 nm (Fmoc absorbance).

- Mass Spectrometry (MS): ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻: 355.36 Da).

- NMR: ¹⁹F NMR (δ ~ -200 ppm) and ¹H NMR (pyrrolidine H-4 at δ 4.8–5.2 ppm) for stereochemical validation .

How does this compound interact with biological targets in medicinal chemistry studies?

Advanced

The fluorinated pyrrolidine scaffold mimics proline’s rigid geometry, making it a candidate for inhibiting enzymes like prolyl hydroxylases or proteases. To study interactions:

- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics with target proteins.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, Kd) in phosphate buffer (pH 7.4) .

What are the environmental handling considerations for waste disposal?

Q. Basic

- Waste Collection: Use sealed, labeled containers for organic residues.

- Neutralization: Treat acidic waste with sodium bicarbonate before disposal.

- Regulatory Compliance: Follow EPA guidelines for halogenated waste (40 CFR 261) and consult authorized disposal services .

How can researchers optimize storage stability for long-term use?

Q. Advanced

- Lyophilization: Freeze-dry the compound under vacuum and store at -20°C in argon-filled vials.

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC checks for decomposition products (e.g., free fluorenylmethanol) .

What synthetic routes are available for large-scale (>10 g) production?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.